molecular formula C19H25ClN2 B195985 Imipramine hydrochloride CAS No. 113-52-0

Imipramine hydrochloride

Cat. No.: B195985
CAS No.: 113-52-0
M. Wt: 316.9 g/mol
InChI Key: XZZXIYZZBJDEEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imipramine hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the levels of serotonin and norepinephrine in the brain . Additionally, it also acts on other receptors such as histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .

Mode of Action

This compound works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission. It also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Biochemical Pathways

The inhibition of serotonin and norepinephrine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This modulation of neurotransmission produces a complex range of changes in brain structure and function, along with an improvement in depressive symptoms .

Pharmacokinetics

The primary site of absorption of this compound is the small intestine, as the basic amine groups are ionized in the acidic environment of the stomach, preventing movement across tissues . Its bioavailability ranges from 29-77% due to high inter-individual variability .

Result of Action

In depressed individuals, it exerts a positive effect on mood . It is also used to reduce childhood enuresis and may be used off-label to manage panic disorders, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD) .

Biochemical Analysis

Biochemical Properties

Imipramine hydrochloride exerts its effects by interacting with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . Tertiary amine TCAs, such as this compound, are more potent inhibitors of serotonin reuptake than secondary amine TCAs . It also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .

Cellular Effects

In non-depressed individuals, this compound does not affect mood or arousal, but may cause sedation . In depressed individuals, it exerts a positive effect on mood . It also modulates neurotransmission, leading to a complex range of changes in brain structure and function along with an improvement in depressive symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing their neurotransmission . It also blocks certain serotonin, adrenergic, histamine, and cholinergic receptors .

Temporal Effects in Laboratory Settings

This compound is gradually degraded on exposure to a humid atmosphere, with the decomposition being faster at higher temperatures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, adverse effects such as muscle fasciculations, tachycardia, hyperresponsiveness to sound, and hemolysis were detected in most horses when serum imipramine concentrations were high .

Metabolic Pathways

This compound is nearly exclusively metabolized by the liver . It is converted to desipramine by CYP1A2, CYP3A4, CYP2C19. Both imipramine and desipramine are hydroxylated by CYP2D6 .

Transport and Distribution

This compound is 60-96% bound to plasma proteins in circulation . It is known to bind albumin, α1-acid glycoprotein, and lipoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imipramine hydrochloride is synthesized through a multi-step process. The final step involves the conversion of imipramine to its hydrochloride salt by treating it with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of cost-effective reagents and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Imipramine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imipramine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXIYZZBJDEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-49-7 (Parent)
Record name Imipramine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID7040738
Record name Imipramine hydrochloride
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Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113-52-0
Record name Imipramine hydrochloride
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Record name Imipramine hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine hydrochloride
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Record name 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1)
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Record name Imipramine hydrochloride
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Record name Imipramine hydrochloride
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Record name IMIPRAMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of imipramine hydrochloride?

A1: this compound primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the brain. [, , ] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects.

Q2: Does this compound affect the mental status of healthy individuals or those with neurotic conditions?

A3: Studies indicate that this compound does not produce major changes in the mental status of healthy individuals or those diagnosed with neurotic conditions [, ]. Its effects appear to be more pronounced in individuals experiencing depressive states or psychosis.

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H24N2·HCl, and its molecular weight is 316.87 g/mol. []

Q4: Are there spectroscopic techniques used to characterize this compound?

A5: Yes, researchers have employed various spectroscopic techniques to characterize this compound. Ultraviolet-visible (UV-Vis) spectroscopy has been used to study the formation and stability constant of its inclusion complex with β-cyclodextrin []. Infrared (IR) spectroscopy, particularly diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), has been employed for the identification and differentiation of this compound from other antidepressants [].

Q5: How does the presence of inorganic salts and ureas affect the aggregation behavior of this compound in solutions?

A7: Studies using conductometric techniques reveal that the critical micelle concentration (CMC) of this compound is influenced by the presence of inorganic salts and ureas []. The addition of inorganic salts generally decreases the CMC, with the extent of the effect depending on the nature and size of the added ion []. Urea and thiourea at low concentrations exhibit a similar CMC-decreasing effect, but at higher concentrations, they cause an increase in the CMC [].

Q6: How is this compound metabolized in the body?

A8: this compound undergoes extensive metabolism in the liver, primarily via N-demethylation, to form its major active metabolite, desipramine [, , , , ]. Both imipramine and desipramine are further metabolized by hydroxylation and conjugation reactions.

Q7: Does the co-administration of this compound with other drugs, such as diazepam, lead to any significant interactions?

A10: Yes, co-administration of this compound with other drugs can lead to significant pharmacokinetic interactions. For example, concomitant administration of diazepam and this compound was found to increase desipramine concentrations in rat plasma while decreasing the concentrations of 2-hydroxyimipramine and 2-hydroxydesipramine []. Similarly, co-administration with oxazepam decreased the plasma concentrations of imipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine []. These changes in drug metabolism can have implications for the therapeutic effects and potential side effects of these drug combinations. [, , ]

Q8: What analytical methods are commonly used to determine the concentration of this compound in pharmaceutical formulations?

A11: Various analytical methods have been developed and validated for the accurate and precise determination of this compound in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with UV detection [, ]. Other methods include gas chromatography (GC) [] and spectrophotometry [, ].

Q9: How is the quality of this compound ensured during manufacturing?

A12: Quality control measures are crucial to ensure the consistency, safety, and efficacy of this compound throughout its development, manufacturing, and distribution [, ]. These measures typically involve rigorous testing at various stages, including raw material analysis, in-process controls, and finished product testing.

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